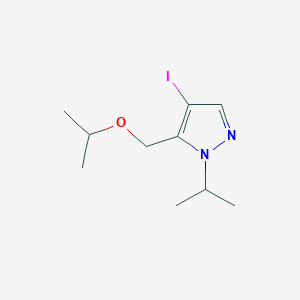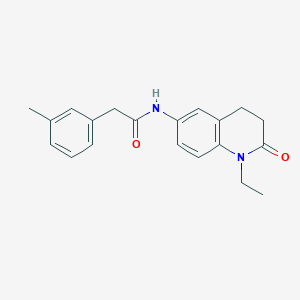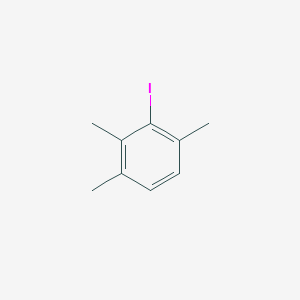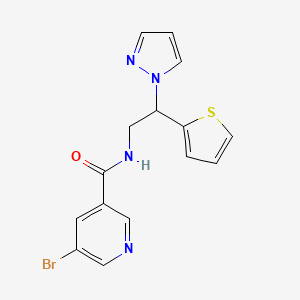![molecular formula C8H13ClO3 B2638173 2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane CAS No. 1551315-59-3](/img/structure/B2638173.png)
2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane, also known as COT or COT-1, is a synthetic compound that has gained attention in scientific research due to its unique chemical structure and potential applications in various fields. COT is a spiroacetal, which means it contains two rings that are joined together by a single carbon atom. This structure makes COT a versatile molecule that can be modified to create new compounds with different properties.
Wissenschaftliche Forschungsanwendungen
Copolymerization and Polymer Chemistry
2-(Chloromethyl)-1,4,8-trioxaspiro[4.5]decane and related compounds have been studied extensively in the field of copolymerization and polymer chemistry. For instance, copolymerization with 1,4,6-trioxaspiro[4.6]undecane has been explored, resulting in poly(cyclic orthoester) structures formed through ring-opening of the ether rings in the spiroorthoesters (Chikaoka, Takata, & Endo, 1991). Additionally, studies on the reaction of spiroorthoesters with polar reagents have provided insights into the protonation and addition reactions involving these compounds (Zhidkova, Kobryanskii, & Turovskaya, 1986).
Medicinal Chemistry and Malaria Research
A derivative of this compound, 8-(1-Naphthalen-2-yl-vinyl)-6,7,10-trioxaspiro[4.5]decane, has been synthesized and evaluated for its efficacy against rodent and simian malaria, demonstrating significant potential in this area (Singh, Kanchan, Srivastava, & Puri, 2006).
Structural and Conformational Studies
The conformational behavior of substituted spiro[4.5]decanes has been studied using NMR spectroscopy and X-ray analyses, contributing to a better understanding of their structural dynamics and implications in chemical reactions (Wolff, Frenking, & Harms, 1991).
Synthetic Chemistry
In synthetic chemistry, various methods have been developed for the synthesis of spiro compounds related to this compound. For instance, ultrasound-promoted one-pot synthesis methods have been explored, offering advantages such as simplicity, shorter reaction times, and higher yields (Li, Zhai, & Chen, 2010).
Eigenschaften
IUPAC Name |
3-(chloromethyl)-1,4,8-trioxaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClO3/c9-5-7-6-11-8(12-7)1-3-10-4-2-8/h7H,1-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEVLUURQNKVCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12OCC(O2)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-[4-(1-methylbenzimidazol-2-yl)piperazin-1-yl]sulfonylphenyl]acetamide](/img/structure/B2638092.png)


![1-[(3-Fluorophenyl)methyl]-3-(4-fluorophenyl)sulfonyl-6-methoxyquinolin-4-one](/img/structure/B2638096.png)



![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]furan-2-carboxamide](/img/structure/B2638102.png)



![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2638112.png)
